molecular formula C25H27NO6 B12198101 (4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No.: B12198101
M. Wt: 437.5 g/mol
InChI Key: MNUCRNKASQHMCW-XTQSDGFTSA-N
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Description

“3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features multiple functional groups, including hydroxyl, methoxy, and carbonyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one” typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the pyrrolidone ring and subsequent functionalization to introduce the methoxy and hydroxyl groups. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Grignard reagents, organolithium compounds

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their anti-inflammatory, antioxidant, and anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its unique structure may interact with specific biological targets, leading to the discovery of new therapeutic agents.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
  • 3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of “3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one” lies in its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, from drug development to material science.

Properties

Molecular Formula

C25H27NO6

Molecular Weight

437.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H27NO6/c1-15-13-18-14-17(7-10-20(18)32-15)23(27)21-22(16-5-8-19(31-3)9-6-16)26(11-4-12-30-2)25(29)24(21)28/h5-10,14-15,22,27H,4,11-13H2,1-3H3/b23-21+

InChI Key

MNUCRNKASQHMCW-XTQSDGFTSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CCCOC)C4=CC=C(C=C4)OC)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC=C(C=C4)OC)O

Origin of Product

United States

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